molecular formula C12H9ClN2O2S B3155748 Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate CAS No. 81022-05-1

Ethyl-7-chloroimidazo(2,1-b)benzothiazole-2-carboxylate

Cat. No. B3155748
Key on ui cas rn: 81022-05-1
M. Wt: 280.73 g/mol
InChI Key: VMTUPCLFULPHMX-UHFFFAOYSA-N
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Patent
US07691842B2

Procedure details

Ethyl 7-chloroimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared according to the procedure as outlined in Example 1, (Step 1). Starting from 6-chloro-2-amino benzothiazole (9.2 g, 50 mmol) and ethyl bromopyruvate (11.6 g, 60 mmol), 8.5 g (60% Yield) of ethyl 7-chloroimidazo[2,1-b]-benzthiazole-2-carboxylate was isolated as brown solid. (M+H) 281.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH2:9])[S:8][C:4]=2[CH:3]=1.Br[CH2:13][C:14](=O)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]3[CH:13]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:9]=[C:7]3[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
ClC1=CC2=C(N=C(S2)N)C=C1
Step Two
Name
Quantity
11.6 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethyl 7-chloroimidazo[2,1-b]-benzthiazole-2-carboxylate was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N3C(S2)=NC(=C3)C(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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